Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate
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Overview
Description
Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a benzotriazole derivative known for its unique chemical properties and potential applications in various fields Benzotriazole derivatives are widely recognized for their stability, reactivity, and versatility in synthetic chemistry
Mechanism of Action
1,2,3-Triazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The mode of action of these compounds often involves interactions with specific protein targets in the body, leading to changes in cellular processes. For example, some 1,2,3-triazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their specific chemical structures. These properties can significantly impact the bioavailability of the compounds and their ultimate therapeutic effects .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, certain conditions might enhance or inhibit the activity of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the nitration of methyl 1H-1,2,3-benzotriazole-6-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is typically cooled and neutralized before the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation states, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile, and mild heating.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Methyl 4-amino-1H-1,2,3-benzotriazole-6-carboxylate.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives, though less common.
Scientific Research Applications
Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group can be bio-reductively activated, making it a candidate for prodrug design.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and materials for electronic applications due to its stability and reactivity.
Comparison with Similar Compounds
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole (TBB): Known for its use as a CK2 inhibitor.
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi): Another CK2 inhibitor with similar properties.
4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-dimethylamine (DMAT): A derivative with enhanced inhibitory activity.
Comparison: Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to its nitro group, which imparts distinct reactivity and potential biological activity. Unlike the tetrabromo derivatives, which are primarily used as enzyme inhibitors, the nitro derivative has broader applications in medicinal chemistry and material science due to its versatile reactivity and stability.
Biological Activity
Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a notable compound within the benzotriazole family, recognized for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The nitro group at the 7th position is pivotal for its biological efficacy, influencing various biochemical pathways.
Target Interactions:
The compound interacts with several cellular targets:
- Enzymes: It has been shown to inhibit enzymes involved in cell signaling and proliferation.
- Receptors: Similar compounds have been linked to interactions with growth factor receptors like EGFR.
Biochemical Pathways:
this compound influences key biochemical pathways:
- Cell Proliferation: It modulates pathways that regulate cell growth and apoptosis.
- Gene Expression: The compound affects the expression of genes related to cell cycle regulation.
Antimicrobial Activity
A study demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated as follows:
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 32 | E. coli |
This compound | 16 | S. aureus |
This compound | 64 | P. aeruginosa |
These findings indicate a promising potential for this compound in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values are summarized below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
HeLa | 10 | Inhibition of cell proliferation through cell cycle arrest |
These results suggest that the compound may serve as a lead structure for anticancer drug development.
Properties
IUPAC Name |
methyl 7-nitro-2H-benzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c1-16-8(13)4-2-5-7(10-11-9-5)6(3-4)12(14)15/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPSGIYDVOMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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